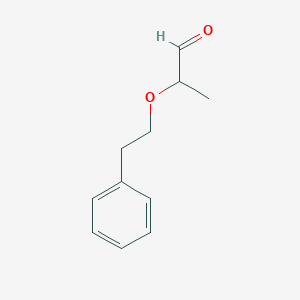
2-Methoxy-N,N-dimethyl-5-nitrosoaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-N,N-dimethyl-5-nitrosoaniline is an organic compound that belongs to the class of nitrosoanilines It is characterized by the presence of a methoxy group (-OCH3), two methyl groups (-CH3) attached to the nitrogen atom, and a nitroso group (-NO) on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of N,N-dimethylaniline with methanol in the presence of an acid catalyst . The reaction can be represented as follows:
C6H5NH(CH3)2+2CH3OH→C6H5N(CH3)2(OCH3)+2H2O
Industrial production methods often involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-N,N-dimethyl-5-nitrosoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products
Oxidation: Produces nitro derivatives.
Reduction: Yields amino derivatives.
Substitution: Results in various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-Methoxy-N,N-dimethyl-5-nitrosoaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-N,N-dimethyl-5-nitrosoaniline involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylaniline: A precursor to 2-Methoxy-N,N-dimethyl-5-nitrosoaniline, used in the synthesis of dyes.
2-Methoxy-5-nitroaniline: Similar structure but lacks the dimethylamino group.
N,N-Dimethyl-4-nitrosoaniline: Similar nitroso group but different substitution pattern on the aromatic ring.
Propiedades
| 90779-45-6 | |
Fórmula molecular |
C9H12N2O2 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
2-methoxy-N,N-dimethyl-5-nitrosoaniline |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)8-6-7(10-12)4-5-9(8)13-3/h4-6H,1-3H3 |
Clave InChI |
PGOXTUMORVOHDQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=CC(=C1)N=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate](/img/structure/B14361038.png)

![7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14361048.png)
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14361055.png)
![5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride](/img/structure/B14361057.png)

![1-Cyclohexyl-4-[4-(dimethylamino)benzyl]pyrrolidin-3-ol](/img/structure/B14361068.png)
![N-[4,4-Dimethyl-1-(phenylsulfanyl)pent-2-yn-1-yl]aniline](/img/structure/B14361076.png)




